molecular formula C12H19NO2 B2389396 1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one CAS No. 2194089-52-4

1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one

Cat. No.: B2389396
CAS No.: 2194089-52-4
M. Wt: 209.289
InChI Key: WHZXQMRPHCYVCL-UHFFFAOYSA-N
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Description

1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one is a chemical compound with a unique structure that includes a cyclobutyl group and an oxazepane ring

Preparation Methods

The synthesis of 1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazepane ring through cyclization reactions, followed by the introduction of the cyclobutyl group and the prop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Addition: The prop-2-en-1-one moiety can participate in addition reactions with various reagents, leading to the formation of addition products.

Scientific Research Applications

1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals, particularly in areas such as anti-inflammatory or anticancer therapies.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(6-Cyclobutyl-1,4-oxazepan-4-yl)-2-(methylsulfonyl)-1-propanone: This compound has a similar oxazepane ring structure but includes a methylsulfonyl group, which may confer different chemical and biological properties.

    1-(6-Cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-ol:

Properties

IUPAC Name

1-(6-cyclobutyl-1,4-oxazepan-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(14)13-6-7-15-9-11(8-13)10-4-3-5-10/h2,10-11H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZXQMRPHCYVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOCC(C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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